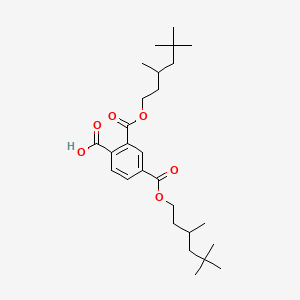

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate

Description

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is a branched alkyl ester derivative of benzene-1,2,4-tricarboxylic acid (trimellitic acid). It features two 3,5,5-trimethylhexyl ester groups and one free carboxylic acid group. This structure confers high hydrophobicity and stability, making it suitable for applications such as plasticizers, lubricants, or polymer additives . Its branched alkyl chains (3,5,5-trimethylhexyl) likely contribute to a high octanol-water partition coefficient (LogP ~9.7), similar to triheptyl derivatives .

Properties

CAS No. |

94031-19-3 |

|---|---|

Molecular Formula |

C27H42O6 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

2,4-bis(3,5,5-trimethylhexoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C27H42O6/c1-18(16-26(3,4)5)11-13-32-24(30)20-9-10-21(23(28)29)22(15-20)25(31)33-14-12-19(2)17-27(6,7)8/h9-10,15,18-19H,11-14,16-17H2,1-8H3,(H,28,29) |

InChI Key |

UVCOMTGXTJUYFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 3,5,5-trimethylhexyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.

Reduction: 3,5,5-trimethylhexyl alcohol and benzene-1,2,4-tricarboxylic acid.

Substitution: Various substituted benzene-1,2,4-tricarboxylate derivatives.

Scientific Research Applications

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared:

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate (Target Compound)

Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM)

Triheptyl benzene-1,2,4-tricarboxylate

Bis(2-ethylhexyl) hydrogen benzene-1,2,4-tricarboxylate

Key Findings

- Thermal Stability : Triester derivatives like TOTM exhibit superior thermal stability compared to diesters, making them preferred for high-temperature applications (e.g., automotive plastics) .

- Biodegradability : TOTM is reported as readily biodegradable due to its ester linkages, whereas branched diesters may persist longer in the environment .

Biological Activity

Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate (CAS No. 94031-19-3) is a chemical compound with the molecular formula and a molecular weight of approximately 462.62 g/mol. This compound is primarily used in the pharmaceutical industry and as a raw material in various chemical applications. Its unique structure, featuring multiple carboxylic acid groups, suggests potential biological activities that merit detailed investigation.

The biological activity of this compound can be understood through its interactions at the molecular level:

- Metabolic Pathways : The compound may undergo hydrolysis and metabolic transformations similar to other aromatic compounds. For instance, studies on related compounds indicate that hydrolysis can lead to the formation of various metabolites which may possess distinct biological activities .

- Toxicological Profiles : Research indicates that compounds with similar structures can exhibit toxicological effects through mechanisms such as oxidative stress and genotoxicity. These effects are often mediated by the production of reactive oxygen species (ROS) during metabolic processes .

Case Studies and Research Findings

Several studies have examined the biological implications of similar compounds:

- Genotoxicity Studies : A study highlighted the risk of genomic damage associated with exposure to benzene derivatives. This raises concerns about potential genotoxic effects from this compound due to structural similarities with known hazardous substances .

- Metabolism and Distribution : Compounds like benzene are known to be lipophilic and readily absorbed in biological systems. This characteristic could suggest that this compound may also be distributed throughout lipid-rich tissues upon exposure .

- Phase I Metabolism : Research into the phase I metabolism of plasticizers indicates that similar esters can undergo enzymatic hydrolysis leading to bioactive metabolites. This process is crucial for understanding how this compound might interact with biological systems .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.